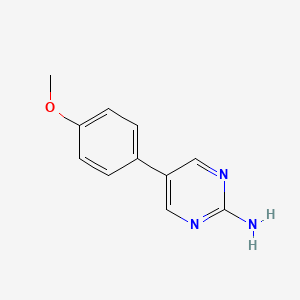

5-(4-Methoxyphenyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSSRSRVRREPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659459 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-47-6 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Methoxyphenyl)pyrimidin-2-amine: Properties, Synthesis, and Applications

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical overview of 5-(4-Methoxyphenyl)pyrimidin-2-amine, a versatile derivative that combines the essential 2-aminopyrimidine core with a methoxy-functionalized phenyl ring. We will explore its fundamental chemical and physical properties, present a robust and detailed protocol for its synthesis via palladium-catalyzed cross-coupling, and discuss its chemical reactivity. Furthermore, we will delve into the established biological significance of this structural motif, highlighting its potential as a key building block for researchers and professionals in drug discovery and development.[3]

Core Chemical and Physical Properties

This compound is a solid organic compound whose properties are summarized below. The presence of the polar 2-amino and pyrimidine nitrogens, combined with the nonpolar methoxyphenyl group, gives it intermediate solubility, favoring polar organic solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | [Sigma-Aldrich] |

| Molecular Weight | 201.22 g/mol | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

| MDL Number | MFCD05864795 | [Sigma-Aldrich] |

| SMILES String | COc1ccc(cc1)-c2cnc(N)nc2 | [Sigma-Aldrich] |

| InChI Key | PKSSRSRVRREPTQ-UHFFFAOYSA-N | [Sigma-Aldrich] |

| CAS Number | Not readily available in public databases. MDL number is the recommended unique identifier. | - |

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in modern organic synthesis due to its high functional group tolerance and reliability.[5][6] The proposed pathway involves coupling commercially available 5-bromopyrimidin-2-amine with 4-methoxyphenylboronic acid using a palladium catalyst.

Synthetic Scheme

The workflow for the synthesis is illustrated below. The key transformation is the palladium-catalyzed coupling between the sp²-hybridized carbon of the bromopyrimidine and the sp²-hybridized carbon of the boronic acid.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 5-(4-Methoxyphenyl)pyrimidin-2-amine

Preamble: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence demands an unwavering certainty in the structural identity of novel derivatives. The compound 5-(4-Methoxyphenyl)pyrimidin-2-amine, a molecule of interest for its potential pharmacological activities, serves as an exemplary case for demonstrating a rigorous, multi-technique approach to structure elucidation. The precise arrangement of its methoxyphenyl substituent on the pyrimidine core is critical, as even minor isomeric variations can lead to drastic differences in biological activity and safety profiles.

Strategic Synthesis: A Plausible Route to the Target Scaffold

While numerous synthetic routes to pyrimidine derivatives exist, a common and effective strategy involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment, typically guanidine.[1] Based on established methodologies for related compounds, a plausible and robust synthesis for this compound is proposed. The selection of this pathway is predicated on the commercial availability of starting materials and the generally high yields reported for analogous reactions.

Proposed Synthetic Protocol:

The synthesis is envisioned as a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Step 1: Synthesis of 5-Bromopyrimidin-2-amine This starting material can be synthesized or procured commercially.

Step 2: Suzuki-Miyaura Coupling The core of the synthesis involves the palladium-catalyzed cross-coupling of 5-bromopyrimidin-2-amine with 4-methoxyphenylboronic acid.

-

Reaction Scheme:

-

5-Bromopyrimidin-2-amine + 4-Methoxyphenylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: A mixture of toluene, ethanol, and water.

-

Conditions: The mixture is heated under reflux in an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Rationale for Component Selection:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings, known for its reliability with a broad range of substrates.

-

Base: Sodium carbonate is a crucial component, as it activates the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents, promoting efficient reaction kinetics.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the final compound, this compound.

-

The following diagram illustrates the logical flow of the proposed synthesis and purification process.

Caption: Synthetic and Purification Workflow.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its distinct solvent peak make it a common choice for NMR analysis of heterocyclic amines.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | s | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in identical chemical environments and are expected to appear as a sharp singlet. They are deshielded due to the electronegativity of the adjacent nitrogen atoms. |

| ~7.50 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | These protons are ortho to the pyrimidine ring on the methoxyphenyl group. They will appear as a doublet due to coupling with their meta neighbors (H-3' and H-5'). |

| ~7.00 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | These protons are meta to the pyrimidine ring and ortho to the methoxy group. They are shielded relative to H-2'/H-6' and appear as a doublet from coupling to their ortho neighbors. |

| ~6.80 | s (broad) | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on concentration and temperature. |

| ~3.80 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

¹³C NMR provides a map of the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C-2 | The carbon atom bonded to two nitrogen atoms in the pyrimidine ring is significantly deshielded. |

| ~160.0 | C-4' | The carbon of the methoxyphenyl ring directly attached to the oxygen atom is deshielded. |

| ~158.0 | C-4, C-6 | The two equivalent carbons in the pyrimidine ring are deshielded by the ring nitrogens. |

| ~129.0 | C-2', C-6' | Aromatic carbons ortho to the pyrimidine substituent. |

| ~127.0 | C-1' | The quaternary carbon of the phenyl ring attached to the pyrimidine ring. |

| ~120.0 | C-5 | The carbon of the pyrimidine ring attached to the phenyl group. |

| ~114.5 | C-3', C-5' | Aromatic carbons meta to the pyrimidine substituent, shielded by the electron-donating methoxy group. |

| ~55.5 | -OCH₃ | The carbon of the methoxy group, appearing in the aliphatic region. |

Advanced NMR Techniques for Unambiguous Assignment

To move from prediction to certainty, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons on the methoxyphenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton to the carbon atom it is directly attached to. It would definitively link the proton signals at ~8.45 ppm to the carbon at ~158.0 ppm, and so on, as detailed in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key to assembling the molecular fragments. For instance, we would expect to see a correlation from the H-2'/H-6' protons (~7.50 ppm) to the C-5 carbon of the pyrimidine ring (~120.0 ppm), confirming the connectivity between the two rings.

The workflow for NMR-based structure elucidation is a logical progression from simple 1D experiments to more complex 2D correlations.

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine | C18H17N3O | CID 712864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pyrimidin-2-amine: A Molecule of Interest in Medicinal Chemistry

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)pyrimidin-2-amine, a heterocyclic compound belonging to the esteemed pyrimidine class of molecules. While specific research on this particular derivative is limited in publicly available literature, this document will synthesize information based on its structural characteristics and the well-documented properties of related 5-aryl-pyrimidin-2-amine analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of novel pyrimidine-based scaffolds.

Core Molecular Attributes

This compound is a small molecule characterized by a pyrimidine ring substituted with a 4-methoxyphenyl group at the 5-position and an amine group at the 2-position. These structural features are significant as the pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the nature of its substituents dictates its biological activity.[1][2][3][4]

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below. This data is consistently reported across chemical supplier databases and is foundational for any experimental work.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | , |

| Molecular Weight | 201.22 g/mol | , |

| CAS Number | 31408-47-6 | , |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Proposed Suzuki coupling pathway for synthesis.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Suzuki coupling procedures. Note: This protocol has not been validated for this specific reaction and would require optimization.

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Biological Activity and Applications

The pyrimidine scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of biological activities. [2][3][4]While the specific activity of this compound is not documented, its structural motifs suggest potential for investigation in several areas.

Anticancer Potential

Many pyrimidine derivatives are potent anticancer agents, often acting as kinase inhibitors. [2][8][9]The 2-aminopyrimidine core is a common feature in many approved and investigational kinase inhibitors. The 4-methoxyphenyl group may influence binding to the ATP-binding pocket of various kinases.

Caption: General mechanism of pyrimidine-based kinase inhibitors.

Anti-inflammatory Properties

Pyrimidine derivatives have also been explored for their anti-inflammatory effects, often through the inhibition of enzymes such as cyclooxygenase (COX). [1]The anti-inflammatory potential of this compound would warrant investigation.

Other Potential Applications

The versatility of the pyrimidine scaffold means that this compound could also be investigated for a range of other activities, including:

Analytical and Characterization Methods

For any research involving this compound, proper analytical characterization is crucial. The following techniques would be standard for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Conclusion and Future Directions

This compound represents an under-explored molecule within the vast and promising landscape of pyrimidine chemistry. While specific biological data is currently lacking, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with therapeutic potential, particularly in the areas of oncology and inflammation. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a comprehensive screening program to elucidate its biological activity. Such studies would be a valuable contribution to the field of medicinal chemistry and could pave the way for the development of new therapeutic agents.

References

-

Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). 5-(4-methoxyphenyl)pyrimidin-2-ylamine. Retrieved from [Link]

-

Morningside Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

- RSC Publishing. (2021).

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.

- ResearchGate. (2023). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.

- National Center for Biotechnology Information. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed.

- ResearchGate. (2011). Synthesis of 2-amine-5,6-diphenylpyrimidine derivatives.

- ResearchGate. (2020). Synthesis of 5-acylsubstituted pyrimidin-2-imines and pyrimidin-2- ones.

-

AccelaChem. (n.d.). 31408-47-6,2-Amino-5-(4-methoxyphenyl)pyrimidine. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 31408-47-6 Name: -. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central.

- ResearchGate. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- National Center for Biotechnology Information. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PubMed.

- MDPI. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.

-

Leon Biotech. (n.d.). This compound CAS NO.31408-47-6. Retrieved from [Link]

- Bulgarian Chemical Communications. (2014). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

- National Center for Biotechnology Information. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)

- National Center for Biotechnology Information. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. PubChem.

- National Center for Biotechnology Information. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. PubMed.

- National Center for Biotechnology Information. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. PubMed.

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4-methoxyphenyl)pyrimidin-2-ylamine,(CAS# 31408-47-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 5-(4-methoxyphenyl)pyrimidin-2-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

Foreword: The Strategic Importance of the 2-Aminopyrimidine Scaffold

An In-Depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-amine

The 2-aminopyrimidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1] Its ability to engage in multiple hydrogen bonding interactions as both a donor and acceptor, coupled with its bioisosteric relationship to other aromatic systems, makes it an ideal framework for designing targeted therapeutics.[2] The specific compound, this compound, incorporates a methoxy-functionalized aryl group at the C5 position, a common feature in kinase inhibitors and other signaling pathway modulators.[3] This guide provides a detailed exploration of two robust and strategically distinct pathways for the synthesis of this valuable compound, offering researchers the foundational knowledge to select and optimize the approach best suited for their discovery and development programs.

Physicochemical Profile of this compound

| Property | Value | Source |

| CAS Number | 31408-47-6 | [4] |

| Molecular Formula | C₁₁H₁₁N₃O | [5] |

| Molecular Weight | 201.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)N | [5] |

Strategic Pathway 1: Convergent Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount transformation in contemporary organic synthesis, celebrated for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[6][7] This pathway represents a convergent approach, where the pyrimidine core and the aryl appendage are synthesized separately and then joined in a final, high-yielding step. The strategic disconnection involves the C5-aryl bond, pointing to 5-bromo-2-aminopyrimidine and 4-methoxyphenylboronic acid as key starting materials.

Causality and Experimental Rationale

The choice of a palladium-catalyzed cross-coupling is driven by its efficiency and selectivity. The C-Br bond at the C5 position of the pyrimidine ring is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-N bonds of the amine group, ensuring chemoselectivity.[2] The catalytic cycle, a well-understood sequence of oxidative addition, transmetalation, and reductive elimination, provides a robust framework for this transformation.[8] The selection of a suitable catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as deboronation of the boronic acid or catalyst deactivation.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the standard laboratory workflow for executing the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of halopyrimidines.[9][10]

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the limiting reagent).

-

Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Pathway 2: Ring Construction via Multi-Component Condensation

This strategy represents a classical and highly efficient approach to building the pyrimidine core from simple, acyclic precursors. The synthesis relies on the condensation of three components: an aldehyde (4-methoxybenzaldehyde), a compound with an active methylene group (malononitrile), and a source for the N-C-N fragment of the pyrimidine ring (guanidine).[11] This method is often favored for its atom economy and the ability to construct the complex heterocyclic core in a single pot.

Causality and Experimental Rationale

The logic of this pathway begins with a Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile.[12][13] This reaction is base-catalyzed and forms a highly electrophilic α,β-unsaturated dinitrile, 2-(4-methoxybenzylidene)malononitrile. This intermediate is primed for subsequent reaction. Guanidine, a strong nucleophile, then attacks the activated double bond in a Michael addition, followed by an intramolecular cyclization and tautomerization to form the stable, aromatic 2-aminopyrimidine ring. This one-pot procedure is a powerful example of a domino reaction, where sequential transformations occur under the same reaction conditions without isolating intermediates.[14]

Experimental Workflow: Multi-component Condensation

The workflow for this one-pot synthesis is streamlined, reflecting its operational simplicity.

Caption: Workflow for the one-pot multi-component pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the condensation of aldehydes, malononitrile, and guanidine.[11]

-

Base Preparation: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and malononitrile (1.0 eq).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with stirring.

-

Monitoring: Maintain the reflux for 4-8 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture.

-

Workup: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Pour the reaction mixture into a beaker of ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Dry the solid product. If necessary, further purify the compound by recrystallization from a suitable solvent like ethanol to obtain the final product.

Mechanism: Stepwise Condensation and Cyclization

The reaction mechanism proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization cascade.

Caption: Mechanistic pathway for the multi-component synthesis.

Comparative Analysis of Synthetic Pathways

The choice between these two synthetic strategies depends on several factors, including starting material availability, desired scale, and the need for analogue synthesis.

| Parameter | Pathway 1: Suzuki-Miyaura Coupling | Pathway 2: Multi-component Condensation |

| Strategy | Convergent | Linear / One-Pot |

| Key Reagents | 5-bromo-2-aminopyrimidine, 4-methoxyphenylboronic acid, Palladium catalyst | 4-methoxybenzaldehyde, malononitrile, guanidine, base |

| Typical Yields | Good to Excellent (60-95%)[9] | Good to Excellent (70-90%)[11] |

| Advantages | High functional group tolerance; ideal for late-stage diversification; well-understood mechanism. | High atom economy; operationally simple; uses inexpensive starting materials; easily scalable. |

| Disadvantages | Requires pre-functionalized pyrimidine; cost of palladium catalyst; potential for metal contamination in the final product. | May have a more limited substrate scope for highly functionalized aldehydes; requires strong base. |

| Best Suited For | Rapid analogue synthesis by varying the boronic acid; small to medium scale discovery chemistry. | Large-scale synthesis of the core scaffold; process chemistry and cost-effective production. |

Conclusion and Future Outlook

Both the Suzuki-Miyaura cross-coupling and the multi-component condensation represent powerful and reliable methods for the synthesis of this compound. The Suzuki coupling offers unparalleled flexibility for creating diverse libraries of analogues by simply swapping the boronic acid partner, making it a preferred tool for lead optimization in drug discovery. Conversely, the multi-component strategy provides an elegant and highly efficient route for the large-scale production of the core molecule, leveraging inexpensive and readily available starting materials. A thorough understanding of the causality, experimental nuances, and mechanistic underpinnings of each pathway empowers researchers to make strategic decisions that align with the specific goals of their scientific programs, from initial hit identification to process development.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.31408-47-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pyrimidine-Based Compounds in Research

Introduction: The Pyrimidine Core - Nature's Blueprint for Therapeutic Innovation

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a fundamental structural motif in the chemistry of life.[1][2] As a core component of the nucleobases cytosine, thymine, and uracil, it is an indispensable building block of DNA and RNA, placing it at the very center of genetic information and cellular function.[3][4] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[5][6] The body's intrinsic ability to recognize and process pyrimidine-containing molecules provides a unique advantage in drug design, allowing these compounds to interact effectively with a wide array of biological targets like enzymes and receptors.[7][8]

Over the past several decades, the synthetic versatility of the pyrimidine core has allowed chemists to generate vast libraries of derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[3][9] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][10] Consequently, pyrimidine derivatives are not just subjects of academic curiosity but are the foundation of numerous FDA-approved drugs, from the anticancer agent 5-fluorouracil to the antiviral drug zidovudine.[11][12]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the pyrimidine scaffold in modern research. We will explore the causality behind experimental choices in synthesis and biological evaluation, delve into the structure-activity relationships that govern efficacy, and provide detailed, field-proven protocols to empower your research endeavors.

Part 1: Synthesis of the Pyrimidine Scaffold: From Classic Reactions to Modern Strategies

The generation of pyrimidine libraries is a cornerstone of the drug discovery process. The choice of synthetic methodology is critical, balancing yield, purity, cost, and environmental impact.

Foundational Synthetic Methodologies

Classical methods, while sometimes harsh, are foundational to heterocyclic chemistry and are still widely used.

-

Pinner Synthesis: This traditional method involves the condensation of an amidine with a 1,3-dicarbonyl compound. For example, reacting acetamidine with ethyl acetoacetate is a common route to form substituted pyrimidones.[13]

-

Biginelli Reaction: A one-pot multicomponent reaction that has been a mainstay for over a century, the Biginelli reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions.[14][15] This efficient method produces dihydropyrimidinones (DHPMs), which are valuable intermediates and bioactive molecules in their own right.

Modern and Sustainable Approaches

Recent advancements have focused on improving efficiency and sustainability.

-

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has dramatically reduced reaction times from hours to minutes, often improving yields and reducing side product formation.[14][15][16] This technique is particularly effective for reactions like the Biginelli synthesis, often performed under solvent-free conditions.[15]

-

Catalysis and Green Chemistry: Modern organic synthesis emphasizes eco-friendly approaches.[14] The use of novel organocatalysts, such as proline, and metal catalysts, like iridium-pincer complexes, allows for highly selective and efficient synthesis under milder conditions.[14][15] These methods often result in higher atom economy and are more environmentally benign.[14]

Experimental Workflow: Microwave-Assisted Biginelli Reaction

The following diagram illustrates a typical workflow for a modern, efficient synthesis of a pyrimidine derivative.

Caption: Mechanism of Pyrimidine-Based Kinase Inhibition.

Key Anticancer Targets and Representative Compounds

The following table summarizes key kinase targets and the inhibitory activity of selected pyrimidine compounds.

| Compound Class | Target Kinase(s) | Representative Compound | IC₅₀ Value | Target Disease(s) |

| Pyrido[2,3-d]pyrimidines | EGFR, PDGFR, CDK4 | Compound 52 | 0.3 µM (HepG-2) | Liver, Prostate Cancer |

| 2,4-Diaminopyrimidines | Aurora Kinase A/B | Alisertib (MLN8237) | 1.2 nM (AURKA) | Various Cancers |

| Pyrazolo[3,4-d]pyrimidines | FGFRs | Compound 12 | Potent (SNU-16) | Gastric Cancer |

| Pyrrolo[2,3-d]pyrimidines | USP7 | Compound 20 | Potent | Neuroblastoma |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | CDK2 | Compound 13 | 5 nM (Ki) | Various Cancers |

Data compiled from multiple sources, including references.[17][18][19] IC₅₀ values represent the concentration required for 50% inhibition and vary by cell line and assay conditions.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, including arthritis and cardiovascular disorders. [6][12]Pyrimidine derivatives exert anti-inflammatory effects by modulating key molecular targets in the inflammatory cascade. [20]

Mechanism: Inhibition of COX and LOX Enzymes

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins. [6][20]By blocking COX-2, these compounds reduce pain and inflammation, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). [20]Some derivatives also inhibit lipoxygenase (LOX) enzymes, further reducing the production of inflammatory leukotrienes. [21] Several pyrimidine-based drugs, such as tofacitinib and epirizole, are already in clinical use for treating inflammatory conditions. [6]Recent research has identified novel pyrimidine derivatives with high selectivity for COX-2 over COX-1, which is expected to reduce gastrointestinal side effects associated with traditional NSAIDs. [22]

Antimicrobial and Antiviral Activity

The pyrimidine scaffold is crucial in the fight against infectious diseases.

-

Antimicrobial Agents: Many pyrimidine derivatives exhibit potent antibacterial and antifungal activity. [1][13]Fused systems, such as pyrano[2,3-d]pyrimidines and those incorporating indole moieties, have shown significant efficacy against both Gram-positive and Gram-negative bacteria. [14]The mechanism often involves the disruption of essential cellular processes in the pathogen.

-

Antiviral Agents: As core components of nucleosides, pyrimidine analogues can act as chain terminators in viral DNA or RNA synthesis, a mechanism exploited by numerous antiviral drugs. [4]Fluorinated pyrimidines, like Flucytosine, are effective antifungal agents, while other derivatives form the basis of treatments for HIV and other viral infections. [13][23]

Central Nervous System (CNS) and Neurodegenerative Diseases

Emerging research highlights the potential of pyrimidine-based compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's. [24]Their ability to cross the blood-brain barrier and modulate kinases involved in neuronal dysfunction makes them promising candidates. [25]For instance, certain triazolopyrimidines have been shown to stabilize microtubules and reduce the formation of tau tangles, a key pathology in Alzheimer's disease. [25]Other derivatives have been developed as inhibitors of kinases like MARK, which are implicated in the disease's progression. [24][26]

Part 3: Essential Laboratory Protocols

To ensure reproducibility and scientific rigor, the following section details standardized protocols for the synthesis and evaluation of pyrimidine-based compounds.

Protocol: Synthesis of a Dihydropyrimidinone (Biginelli Reaction)

This protocol describes a typical solvent-free, microwave-assisted synthesis.

-

Reagent Preparation: In a 10 mL microwave reaction vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (~10 mol%).

-

Reaction Setup: Place a magnetic stir bar in the vessel, seal it, and place it in the cavity of a scientific microwave reactor.

-

Microwave Irradiation: Irradiate the mixture at 300W for 3-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add 10 mL of cold water to the solid mass and stir.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.

-

Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure crystals of the dihydropyrimidinone.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Screening Workflow

The following diagram outlines a standard workflow for screening newly synthesized compounds for biological activity.

Caption: High-Throughput Biological Screening Workflow.

Part 4: Future Perspectives and Conclusion

The field of pyrimidine-based research is dynamic and continues to expand. [1]Future efforts will likely focus on several key areas:

-

Computational Chemistry: The use of in silico tools for molecular docking and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties will streamline the design of more potent and selective drug candidates. [14]* Targeted Drug Delivery: The development of novel drug delivery systems (NDDSs) will help transport pyrimidine-based agents more efficiently to specific tissues, enhancing efficacy while minimizing side effects. [20]* Multi-Target Ligands: Given the complexity of diseases like cancer and neurodegeneration, there is growing interest in designing single pyrimidine-based molecules that can modulate multiple biological targets simultaneously. [21] In conclusion, the pyrimidine scaffold is a uniquely versatile and biologically relevant core that has been, and will continue to be, a cornerstone of drug discovery and development. [3][27]Its synthetic tractability and ability to interact with a vast range of pharmacological targets ensure its place in the development of next-generation therapeutics. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists dedicated to harnessing the immense potential of these remarkable compounds.

References

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Journal of Chemical Reviews.

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv

- Recent Advances in Pyrimidine-Based Drugs.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Indian Chemical Society.

- An overview on synthesis and biological activity of pyrimidines. (Date not available). World Journal of Advanced Research and Reviews.

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (Date not available).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (Date not available). GSC Advanced Research and Reviews.

- Recent Advances in Pyrimidine-Based Drugs. (Date not available).

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (Date not available).

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (Date not available). Journal of Drug Delivery and Therapeutics.

- DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

- Pyrimidine analogues for the management of neurodegenerative diseases. (Date not available).

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature.

- A review on pyrimidine‐based derivatives: Synthesis and their biological application. (Date not available). Journal of the Chinese Chemical Society.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (Date not available).

- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed.

- An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini-Reviews in Medicinal Chemistry.

- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). BenchChem.

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.

- The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.

- The Indispensable Role of Pyrimidine Derivatives in Modern Drug Development. (2025). PharmaCompass.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Journal of the Iranian Chemical Society.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. (2021). University of Pennsylvania.

- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.

- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchtrend.net [researchtrend.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 12. ymerdigital.com [ymerdigital.com]

- 13. wjarr.com [wjarr.com]

- 14. jchemrev.com [jchemrev.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 18. ijrpr.com [ijrpr.com]

- 19. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. juniperpublishers.com [juniperpublishers.com]

- 24. researchgate.net [researchgate.net]

- 25. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

The Pyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has emerged as a privileged structure in the design of targeted kinase inhibitors. Its intrinsic ability to mimic the adenine ring of ATP allows for potent and selective interactions within the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the discovery and development of pyrimidine derivatives as kinase inhibitors, from initial scaffold selection and lead discovery to preclinical and clinical evaluation. We delve into the causality behind experimental choices, provide detailed methodologies for key assays, and explore the structure-activity relationships that govern inhibitor potency and selectivity. Furthermore, this guide addresses the persistent challenges of acquired drug resistance and outlines contemporary strategies, including the design of dual-target inhibitors, to overcome these hurdles and advance the next generation of pyrimidine-based therapeutics.

Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold

Protein kinases constitute one of the most significant families of drug targets in the 21st century, playing a pivotal role in regulating a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, making them a focal point for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful drugs lies the pyrimidine ring.[4][5][6]

The significance of the pyrimidine scaffold is rooted in its structural resemblance to the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions.[7] This bioisosteric relationship allows pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates.[7] The versatility of the pyrimidine core allows for chemical modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7] Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, further expand the chemical space, offering additional vectors for optimization and interaction with the kinase domain.[8]

This guide will navigate the multifaceted journey of developing pyrimidine-based kinase inhibitors, providing both the foundational knowledge and the practical insights necessary for professionals in the field.

The Drug Discovery and Development Workflow

The path from a conceptual pyrimidine-based inhibitor to a clinically approved drug is a systematic, multi-stage process. Each phase is designed to answer critical questions about the compound's efficacy, safety, and viability as a therapeutic agent. Understanding this workflow is essential for contextualizing the specific experimental choices and data generated along the way.

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Lead Discovery and Optimization: Crafting the Ideal Inhibitor

Synthetic Strategies for Core Scaffolds

The ability to efficiently synthesize diverse libraries of pyrimidine derivatives is fundamental to any discovery program. The choice of synthetic route depends on the desired substitution pattern and whether a simple pyrimidine or a fused system is the target.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Scaffold

This protocol describes a common method for synthesizing a 2,4-diaminopyrimidine core, a frequent starting point for many kinase inhibitors.

-

Reaction Setup: In a closed reaction vessel, combine crude 2-amino-4-chloropyrimidine with methanol and ammonia.[9]

-

Heating: Heat the mixture with agitation for approximately 1-2.5 hours at a temperature ranging from 125°C to 175°C. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution.[9]

-

Solvent Removal: After the reaction is complete, evaporate the mixture to dryness, typically using a stream of air or under reduced pressure. This removes the volatile ammonia and methanol.[9]

-

Purification: Dissolve the resulting crude residue (2,4-diaminopyrimidine hydrochloride) in warm water.[9]

-

Decolorization: Treat the aqueous solution with activated charcoal to remove colored impurities.

-

Filtration and Isolation: Filter the hot solution to remove the charcoal. Upon cooling, the 2,4-diaminopyrimidine product will crystallize and can be collected by filtration.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

Fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines are often synthesized from a substituted pyrazole precursor.

-

Starting Material: Begin with a suitably substituted 5-amino-1H-pyrazole-4-carbonitrile.

-

Cyclization: React the aminopyrazole with formamide or a similar one-carbon synthon under high heat (e.g., reflux). This reaction constructs the pyrimidine ring fused to the pyrazole.

-

Chlorination: Treat the resulting pyrazolo[3,4-d]pyrimidin-4-amine with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the amine to a chlorine atom at the 4-position. This creates a reactive handle for subsequent nucleophilic substitutions.

-

Nucleophilic Substitution: The 4-chloro-pyrazolo[3,4-d]pyrimidine can then be reacted with various amines or other nucleophiles to install desired side chains, which are crucial for tuning kinase selectivity and potency.[10]

In Vitro Assays for Potency and Cellular Activity

Once a library of compounds is synthesized, it must be screened to identify "hits" and to guide the optimization process. This is achieved through a cascade of in vitro assays.

Biochemical Kinase Inhibition Assay

The primary goal is to determine the direct inhibitory effect of a compound on the target kinase. This is quantified by the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common, non-radioactive method for measuring kinase activity.

-

Reagent Preparation: Prepare a stock solution of the pyrimidine derivative in DMSO. Perform serial dilutions to create a range of test concentrations.

-

Reaction Setup: In a 96- or 384-well white opaque microplate, add the kinase assay buffer, the purified recombinant kinase enzyme, and its specific peptide substrate.

-

Inhibitor Addition: Add the diluted pyrimidine inhibitor or DMSO (as a vehicle control) to the appropriate wells.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity). This is often done using a reagent like ADP-Glo™, which converts the generated ADP back to ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal.[11]

-

Data Analysis: Measure the luminescence using a plate-reading luminometer. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

While biochemical assays measure direct target engagement, cell-based assays are critical for confirming that the inhibitor can enter cells and exert a biological effect.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine inhibitor for a specified duration (e.g., 72 hours).[14]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][14]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength between 550 and 600 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound and observing the effect on its biological activity. This iterative process allows chemists to understand which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Data Presentation: SAR of Pyrimidine Derivatives as Aurora Kinase Inhibitors

The following table synthesizes data from the literature to illustrate how modifications to a pyrimidine scaffold can impact inhibitory potency against Aurora A kinase (AURKA).[15][16]

| Compound ID | R¹ Group (at C4) | R² Group (at C2) | AURKA IC₅₀ (nM) | Notes on Activity |

| 1 | 4-ethylpiperazin-1-yl | (S)-pyrrolidin-3-yl-amino | < 100 | Initial hit compound. |

| 13 | 4-ethylpiperazin-1-yl | (S)-(1-((4-chloro-2-fluorophenyl)carbonyl)pyrrolidin-3-yl)amino | < 100 | Addition of substituted phenyl ring improves cellular activity. |

| 16 | 4-ethylpiperazin-1-yl | (S)-(1-((2,4-dichlorophenyl)carbonyl)pyrrolidin-3-yl)amino | < 100 | Dichloro substitution maintains high potency. |

| 19 | 4-ethylpiperazin-1-yl | (S)-(1-((2,4-difluorophenyl)carbonyl)pyrrolidin-3-yl)amino | > 100 | Difluoro substitution reduces potency, highlighting the importance of halogen choice and position.[15][16] |

This table is a representative example compiled from published data to illustrate SAR principles.[15][16]

The data clearly show that while the core 2,4-diaminopyrimidine scaffold provides the necessary interactions with the kinase hinge region, the substituents at the C2 and C4 positions are critical for achieving high potency. The addition of a substituted phenyl group via an amide linkage to the pyrrolidine ring at C2 significantly influences the compound's activity.[15][16]

Preclinical and Clinical Development

Preclinical Evaluation: From Compound to Candidate

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy in non-human systems.

-

ADME/Tox Profiling: This is a critical step to ensure the drug has favorable pharmacokinetic properties. Key in vitro assays include:

-

Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes to predict its metabolic clearance.[17][18]

-

CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[17]

-

Permeability: Using assays like the Caco-2 cell model to predict intestinal absorption.

-

Toxicity: Early cytotoxicity screening against various cell lines and specific toxicity assays (e.g., hERG channel binding for cardiotoxicity) are crucial to flag potential liabilities.[14]

-

-

In Vivo Efficacy Models: The optimized lead compound is then tested in animal models of the target disease. For cancer, this typically involves xenograft models, where human tumor cells are implanted into immunodeficient mice.[2][12] The ability of the pyrimidine inhibitor to reduce tumor growth in these models is a key prerequisite for advancing to clinical trials.[12]

Clinical Development: Case Studies of Approved Pyrimidine Kinase Inhibitors

The ultimate validation of a drug discovery program is the successful translation of a preclinical candidate into an approved medicine. Pyrimidine-based inhibitors have a strong track record of clinical success.

Ibrutinib (Imbruvica®): A Covalent BTK Inhibitor

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[19][20] It is based on a pyrazolo[3,4-d]pyrimidine scaffold and has transformed the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).

-

Mechanism of Action: Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained and irreversible inhibition of its kinase activity.[20] This blocks downstream signaling necessary for B-cell proliferation and survival.[19]

Caption: Simplified BTK signaling pathway and the point of inhibition by Ibrutinib.

-

Clinical Efficacy: In a Phase 3 trial (RESONATE) for previously treated CLL, ibrutinib demonstrated a 78% lower risk of disease progression or death compared to an immunotherapy.[21] At a median follow-up of approximately 9 months, 18% of patients on ibrutinib had disease progression or died, compared to 57% in the immunotherapy arm.[21]

Ruxolitinib (Jakafi®): A JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. It is also based on a fused pyrimidine (pyrrolo[2,3-d]pyrimidine) scaffold.

-

Clinical Efficacy: In the pivotal COMFORT-I Phase 3 trial for myelofibrosis, 41.9% of patients treated with ruxolitinib achieved a ≥35% reduction in spleen volume at 24 weeks, compared to just 0.7% of patients on placebo.[3] Furthermore, 45.9% of patients in the ruxolitinib group experienced a ≥50% improvement in total symptom score, versus 5.3% in the placebo group.[3]

Addressing the Challenge of Acquired Resistance

A significant challenge in targeted cancer therapy is the development of acquired resistance, where the tumor evolves to become insensitive to the inhibitor. For pyrimidine-based kinase inhibitors, this often occurs through mutations in the target kinase itself.

Mechanisms of Resistance

-

EGFR Inhibitors: In non-small cell lung cancer (NSCLC) treated with first-generation EGFR inhibitors, the most common resistance mechanism is the T790M "gatekeeper" mutation.[22] For third-generation, pyrimidine-based inhibitors like osimertinib (which are designed to overcome T790M), a common acquired resistance mutation is C797S.[3][4] This mutation occurs at the cysteine residue where covalent inhibitors bind, preventing the irreversible interaction.[3][4]

-

BTK Inhibitors: For ibrutinib, the most frequently observed resistance mechanism is a mutation at the covalent binding site, C481S.[5][20] This mutation prevents the irreversible binding of ibrutinib, rendering it a much less potent, reversible inhibitor.[20] Mutations in the downstream signaling molecule PLCγ2 have also been identified.[5][20]

Strategies to Overcome Resistance

The understanding of resistance mechanisms drives the development of next-generation inhibitors.

-

Developing Covalent Inhibitors for Mutated Targets: The development of osimertinib was a direct response to the T790M mutation that confers resistance to first-generation EGFR inhibitors.

-

Non-Covalent Reversible Inhibitors: To overcome resistance mutations at the covalent binding site (like BTK C481S), non-covalent, reversible BTK inhibitors (e.g., pirtobrutinib) have been developed that do not rely on the cysteine residue for their mechanism of action.

-

Dual-Target Inhibitors: Another advanced strategy is the design of single molecules that can inhibit two or more key targets simultaneously. This can enhance therapeutic efficacy and potentially delay or prevent the emergence of resistance.[8] Pyrimidine scaffolds are well-suited for this approach, with researchers successfully designing hybrids that, for example, dually inhibit BRAFV600E and JNK, or JAK2 and FLT3.[11] This molecular hybridization approach combines pharmacophores from known inhibitors of different targets into a single chemical entity.

Future Perspectives and Conclusion

The discovery and development of pyrimidine derivatives as kinase inhibitors represents a major success story in modern medicinal chemistry. From the foundational understanding of their ATP-mimetic properties to the clinical success of drugs like ibrutinib and ruxolitinib, this scaffold has proven its immense value. The journey, however, is far from over. The ever-present challenge of drug resistance necessitates continuous innovation, pushing the field towards more sophisticated designs, including next-generation covalent and non-covalent inhibitors, as well as multi-targeted agents.

The future will likely see an increased use of computational methods, machine learning, and structural biology to more rationally design pyrimidine derivatives with exquisite selectivity profiles, minimizing off-target effects and improving safety. As our understanding of kinase biology and resistance networks deepens, the versatile and adaptable pyrimidine scaffold will undoubtedly remain a central element in the arsenal of tools used to develop life-saving targeted therapies.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

Al-Harbi, S. A., & Al-Ghamdi, K. M. (2021). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Pharmaceuticals, 14(7), 652. [Link]

-

Eser, P. O., Niederst, M. J., Sequist, L. V., & Engelman, J. A. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913–3923. [Link]

-

Eser, P. O., Niederst, M. J., Sequist, L. V., & Engelman, J. A. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913–3923. [Link]

-

Valla, K., & Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, 144(10), 885–886. [Link]

-

Woyach, J. A., Furman, R. R., Liu, T. M., Ozer, H. G., Zapatka, M., Ruppert, A. S., ... & Byrd, J. C. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. New England Journal of Medicine, 370(24), 2286–2294. [Link]

-

Eser, P. O., Niederst, M. J., Sequist, L. V., & Engelman, J. A. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. ResearchGate. [Link]

-

Eser, P. O., Niederst, M. J., Sequist, L. V., & Engelman, J. A. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. [Link]

-

Byaode, A., Słodowska-Hajduk, Z., & Giebułtowicz, J. (2019). Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia. Cancers, 11(11), 1799. [Link]

-

Woyach, J. A. (2021). Overcoming BTK Inhibitor Resistance in Chronic Lymphocytic Leukemia. Blood Cancer Discovery, 2(2), 118–120. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). Semantic Scholar. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). ResearchGate. [Link]

-

Passiglia, F., Bronte, G., & Raia, M. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO open, 1(2), e000036. [Link]

-

Dar, A. C., & Shokat, K. M. (2015). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife, 4, e08643. [Link]

-

Alzheimer's Drug Discovery Foundation. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Journal of Alzheimer's Disease, 83(4), 1477-1491. [Link]

-

Li, S., Liu, C., & Li, Y. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(13), 3369. [Link]

-

Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Haj Bloukh, S., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

Zhang, W., Zhang, H., & Liu, X. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 128–138. [Link]

-

Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploration of Neuroprotective Therapy, 2, 1-22. [Link]

-

El-Damasy, A. K., El-Sayed, M. A. A., & El-Ashry, E. S. H. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. RSC Medicinal Chemistry, 13(8), 957–973. [Link]

-

Chi, Y. H., Chen, S. E., Chen, C. Y., Lin, Y. C., Huang, W. L., Chen, Y. J., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449–7467. [Link]

-

Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192–204. [Link]

-

Drewry, D. H., & Willson, T. M. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4995. [Link]

-

Chi, Y. H., Chen, S. E., Chen, C. Y., Lin, Y. C., Huang, W. L., Chen, Y. J., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449–7467. [Link]

-

Unciti-Broceta, A., & Baillache, D. J. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(23), 10645–10664. [Link]

-

Schedio. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. [Link]

-

ResearchGate. (n.d.). 57789 PDFs | Review articles in KINASE INHIBITORS. ResearchGate. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. ResearchGate. [Link]

Sources

- 1. bloodcancerunited.org [bloodcancerunited.org]

- 2. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]